molecular formula C15H9FN4S B12202083 2-(4-Fluorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

2-(4-Fluorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No.: B12202083
M. Wt: 296.3 g/mol
InChI Key: GUWFGMDUJIFLHO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline core, with a fluorophenyl group at the 2-position and a thiol group at the 5-position. The unique structure of this compound imparts it with various biological and chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the cyclization of 4-hydrazinoquinazoline with appropriate reagents. One common method involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to the formation of the desired triazoloquinazoline compound through a Dimroth-like rearrangement . The reaction conditions often include the use of solvents such as glacial acetic acid and the application of heat to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substitution Reagents: Halogens, nitrating agents.

    Cyclization Reagents: Acid catalysts, heat.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Substitution: Halogenated or nitrated derivatives.

    Cyclization: Polycyclic heterocycles.

Mechanism of Action

The biological activity of 2-(4-Fluorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds with biomolecules, allowing it to bind to specific receptors and enzymes. This interaction can inhibit the activity of these targets, leading to antimicrobial, antifungal, and anticancer effects . The exact molecular pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol stands out due to the presence of the fluorophenyl group, which enhances its lipophilicity and ability to penetrate biological membranes. The thiol group also contributes to its unique reactivity and potential for forming disulfide bonds, which can be crucial for its biological activity.

Properties

Molecular Formula

C15H9FN4S

Molecular Weight

296.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

InChI

InChI=1S/C15H9FN4S/c16-10-7-5-9(6-8-10)13-18-14-11-3-1-2-4-12(11)17-15(21)20(14)19-13/h1-8H,(H,18,19)

InChI Key

GUWFGMDUJIFLHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CC=C(C=C4)F

Origin of Product

United States

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